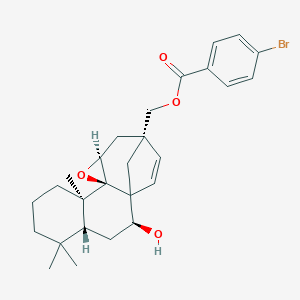
Ta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum is a rare, hard, blue-gray metal that is widely used in various industries due to its excellent corrosion resistance, high melting point, and biocompatibility. It is a transition metal with the atomic number 73 and symbol Ta. Tantalum is commonly found in minerals such as tantalite, columbite, and coltan.
Wissenschaftliche Forschungsanwendungen
Elektronische Bauteile
Tantal wird häufig bei der Herstellung elektronischer Bauteile verwendet, insbesondere bei Tantal-Kondensatoren. Diese Kondensatoren zeichnen sich durch ihre hohe Kapazität pro Volumeneinheit aus, was für die miniaturisierten Stromkreise in Computern und anderen elektronischen Geräten unerlässlich ist .
Laborausrüstung
Aufgrund seines hohen Schmelzpunkts und seiner Korrosionsbeständigkeit wird Tantal in Laborausrüstung wie Reaktionsgefäßen und Vakuumöfen verwendet. Diese Anwendungen nutzen die Fähigkeit von Tantal, extremen Temperaturen und chemischen Reaktionen standzuhalten, ohne sich zu zersetzen .
Korrosionsbeständige Chemieanlagen
Die Korrosionsbeständigkeit von Tantal macht es ideal für Chemieanlagen, die stark korrosiven Substanzen ausgesetzt sind. Dazu gehören die Verwendung in chemischen Reaktoren, Wärmeübertragern und Rohrleitungen, die langfristige Stabilität und Haltbarkeit erfordern .
Supraleitende Resonatoren
Forscher untersuchen Tantal als Material für hochwertige supraleitende Resonatoren in Quantenprozessoren. Seine Eigenschaften könnten möglicherweise zu Fortschritten im Quantencomputing führen, indem sie eine stabile und effiziente Leistung gewährleisten .
Wirkmechanismus
Tantalum (Ta), a bright, very hard, silver-gray metal, is characterized by its high density, extremely high melting point, and excellent resistance to all acids except hydrofluoric at ordinary temperatures . It is widely used in various industries due to its unique properties .
Target of Action
Tantalum primarily targets the biological tissues in the human body. It has been investigated for the treatment and prevention of Osteoarthritis, Knee Osteoarthritis, Intraoperative Bleeding, and Adolescent Idiopathic Scoliosis .
Mode of Action
Tantalum’s mode of action is primarily physical rather than biochemical. It is used in the form of tantalum oxide nanoparticles (TaOx NPs) , which interact with X-rays in computed tomography (CT) scans . These nanoparticles provide better contrast performance, long-circulation, and high safety profiles .
Biochemical Pathways
Instead, it is used as a contrast agent in CT scans due to its high X-ray attenuation coefficient . The tantalum oxide nanoparticles can be easily modified to include other imaging or therapeutic modalities .
Pharmacokinetics
The pharmacokinetics of tantalum, particularly in the form of tantalum oxide nanoparticles, is still under investigation. These nanoparticles demonstrate high vascular CT contrast, circulation in blood for approximately 3 hours, and eventual accumulation in RES organs .
Result of Action
The primary result of tantalum’s action is the enhancement of imaging in CT scans. Tantalum oxide nanoparticles provide superior contrast, allowing for clearer and more detailed images . This can aid in the diagnosis and treatment of various conditions, including cancer .
Action Environment
Tantalum’s action is influenced by the environment in which it is used. For instance, in CT scans, the effectiveness of tantalum oxide nanoparticles as a contrast agent can be affected by factors such as the patient’s health status and the specific scanning protocol used . Furthermore, the recycling rate of tantalum in China is only 10%, far below other strategic rare metals, due to an inadequate recycling system .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tantalum has excellent corrosion resistance and biocompatibility . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, in orthopedics, porous tantalum is a good candidate due to its excellent abrasion and corrosion resistance and good osteointegration .
Cellular Effects
Tantalum influences cell function by providing both sufficient mechanical support and biomechanical stimulation to the cells
Molecular Mechanism
At the molecular level, Tantalum exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also occur, contributing to its overall effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "Reduction of tantalum pentoxide with carbon in a vacuum or inert atmosphere.", "Starting Materials": [ "Tantalum pentoxide", "Carbon" ], "Reaction": [ "Mix tantalum pentoxide and carbon in a vacuum or inert atmosphere", "Heat the mixture to a high temperature (~2000°C) to initiate the reduction reaction", "Allow the reaction to continue until tantalum metal is formed", "Cool the product and collect the tantalum metal" ] } | |
CAS-Nummer |
13981-95-8 |
Molekularformel |
H5Ta |
Molekulargewicht |
185.988 g/mol |
IUPAC-Name |
hydride;tantalum(5+) |
InChI |
InChI=1S/Ta.5H/q+5;5*-1 |
InChI-Schlüssel |
IXLUAASAZOAMKH-UHFFFAOYSA-N |
SMILES |
[Ta] |
Kanonische SMILES |
[H-].[H-].[H-].[H-].[H-].[Ta+5] |
Siedepunkt |
9797 °F at 760 mmHg (NIOSH, 2024) 5429 °C 5425 °C 9797 °F |
Color/Form |
Silvery gray metal, body-centered cubic crystal structure CUBIC OR POWDER Gray, very hard, malleable, ductile metal Black powder; steel-blue-colored metal when unpolished, nearly platinum white when polished Metal: Steel-blue to gray solid or black powder. |
Dichte |
16.65 (metal), 14.40 (powder) (NIOSH, 2024) - Denser than water; will sink 14.491 g/cu cm (powder); 16.6 g/cu cm (worked metal) 14.5 g/cm³ 16.65 (metal) 14.40 (powder) |
Flammpunkt |
>250 °C |
melting_point |
5425 °F (NIOSH, 2024) 2996 °C 5425 °F |
Andere CAS-Nummern |
7440-25-7 13981-95-8 |
Physikalische Beschreibung |
Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA. Dry Powder, Other Solid Grey or black odorless powder; [Alfa Aesar MSDS] BLACK SOLID IN VARIOUS FORMS. Steel-blue to gray solid or black, odorless powder. Metal: Steel-blue to gray solid or black, odorless powder. |
Piktogramme |
Flammable; Irritant |
Löslichkeit |
Insoluble (NIOSH, 2024) Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids Insoluble in water. Solubility in water: none Insoluble |
Synonyme |
Tantalum Tantalum 181 Tantalum-181 |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 1 kPa @ 3024 °C; 10 Pa @ 3324 °C; 100 Pa @ 3684 °C; 1 kPa @ 4122 °C; 10 k Pa @ 4666 °C; 100 kPa @ 5361 °C 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Q & A
Q1: What are the key properties of tantalum that make it suitable for various applications?
A: Tantalum possesses several desirable properties: * High melting point: One of the highest among elements, making it suitable for high-temperature applications. []* Good ductility: Can be drawn into fine wires, beneficial for electronics and capacitors. []* Excellent corrosion resistance: Resistant to most acids, making it valuable for chemical processing equipment. [, ]* Biocompatibility: Generally inert in the body, making it suitable for medical implants. [, , , ]
Q2: How does the production method affect the properties of tantalum powder?
A: The method used to produce tantalum powder significantly influences its characteristics. Traditional sodium-thermic reduction of K2TaF7 yields different powder properties compared to newer techniques like homogenous reduction, EMR, or sodium-thermic reduction of tantalum oxide with CaCl2. Each method offers advantages and disadvantages in terms of particle size, purity, and cost-effectiveness. [, , , , ]
Q3: What makes tantalum a suitable material for medical implants?
A: Tantalum exhibits excellent biocompatibility and a high degree of corrosion resistance in vivo. [, , , ] It promotes bone ingrowth and osseointegration, making it a viable material for orthopedic implants, particularly in situations where bone regeneration is crucial. [, , ]
Q4: Are there any concerns regarding the long-term stability of tantalum implants?
A: While tantalum is generally biocompatible, studies have reported instances of implant subsidence and, in rare cases, fracture around the implant. [, ] Further research on long-term performance and potential for adverse reactions is necessary.
Q5: How does the surface morphology of tantalum coatings affect osseointegration?
A: Research suggests that tantalum coatings with a rougher surface exhibit better osseointegration compared to smoother surfaces. [] This highlights the importance of controlling surface properties for optimizing biocompatibility in biomedical applications.
Q6: What is the role of tantalum in the development of capacitors?
A: Tantalum's ability to form a stable oxide layer with high dielectric strength makes it ideal for capacitor applications. Tantalum oxide capacitors are known for their high capacitance-voltage (CV) product, small size, and long-term stability, making them suitable for electronics. [, ]
Q7: What are the limitations of tantalum capacitors, particularly at high temperatures and electric fields?
A: While tantalum capacitors offer excellent performance, they can experience leakage current degradation at high temperatures and electric fields due to ion migration and field crystallization within the tantalum pentoxide insulating layer. [] This degradation mechanism limits their use in demanding applications requiring high reliability under extreme conditions.
Q8: How can tantalum be used to improve the properties of other materials?
A: Tantalum can be alloyed with other metals or incorporated as a dopant to enhance their properties. For instance, adding tantalum to nickel-based alloys improves their high-temperature strength and corrosion resistance. [] Doping SiO2-CaO-P2O5 based bioactive glasses with tantalum enhances their antibacterial properties while maintaining bioactivity. []
Q9: What is the significance of tantalum carbide in material science?
A: Tantalum carbide (TaC) is known for its extreme hardness and very high melting point, surpassing that of even pure tantalum. [] This makes it suitable for cutting tools, wear-resistant coatings, and high-temperature applications. [, ]
Q10: How does tantalum interact with other elements at high temperatures?
A: At high temperatures, tantalum can react with elements like carbon, nitrogen, and oxygen. This reactivity can be exploited to synthesize compounds like tantalum carbide (TaC) and tantalum nitride (TaN), which possess distinct properties compared to pure tantalum. [, ]
Q11: What is the molecular formula and weight of tantalum pentoxide?
A: The molecular formula of tantalum pentoxide is Ta2O5. It has a molecular weight of 441.89 g/mol. []
Q12: What spectroscopic techniques are useful for characterizing tantalum compounds?
A: Various spectroscopic techniques are valuable for studying tantalum compounds. X-ray diffraction (XRD) provides information about crystal structure. [, , , ] X-ray absorption spectroscopy (XAS) reveals details about the local electronic and geometric structure around tantalum atoms. [] Raman spectroscopy helps identify specific bonds and vibrational modes in tantalum compounds. []
Q13: How can computational chemistry be used to study tantalum-based materials?
A: Computational chemistry techniques like density functional theory (DFT) are instrumental in investigating the electronic structure, bonding, and properties of tantalum compounds and alloys. These calculations can predict properties such as band gap, density of states, and mechanical properties, guiding the design of new materials. []
Q14: Does tantalum exhibit catalytic properties?
A: While not as widely recognized as a catalyst compared to some other transition metals, tantalum-based materials can exhibit catalytic activity. [] For example, partially oxidized tantalum carbonitrides have shown promise as oxygen reduction reaction (ORR) catalysts. []
Q15: What role does carbon play in the catalytic activity of tantalum carbonitrides for the oxygen reduction reaction (ORR)?
A: Research suggests that deposited carbon on the surface of oxidized tantalum carbonitrides is crucial for ORR activity. [] It is believed to contribute to the formation of oxygen vacancies, which act as active sites for the ORR. This highlights the importance of carbon in tuning the electronic structure and catalytic properties of tantalum-based materials.
Q16: What are the environmental concerns associated with tantalum mining and production?
A: Tantalum mining can negatively impact the environment, similar to other metal mining operations. [] These impacts include habitat destruction, deforestation, soil erosion, and water pollution. Responsible sourcing and sustainable mining practices are essential to minimize environmental damage.
Q17: How should waste tantalum from industrial processes and end-of-life products be managed?
A: Implementing effective recycling and waste management strategies for tantalum is crucial for resource conservation and minimizing environmental impact. [] Recycling processes should aim to recover tantalum from end-of-life electronics and industrial waste streams.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




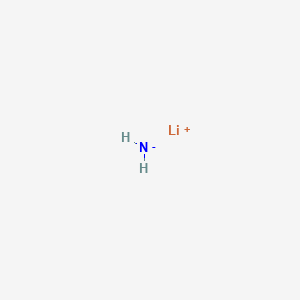
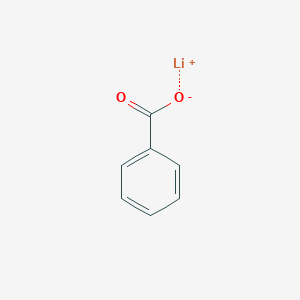
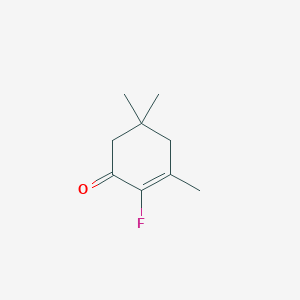

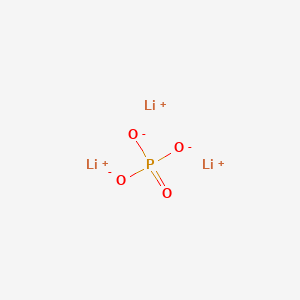
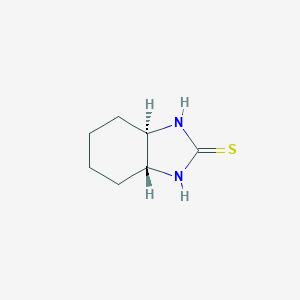
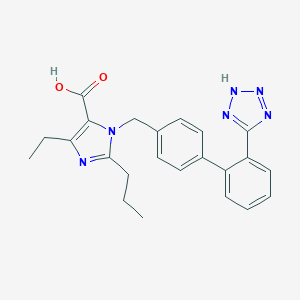
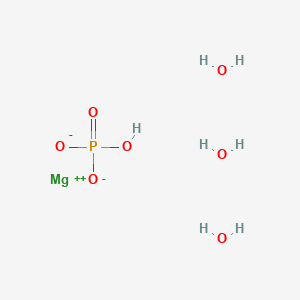


![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)
